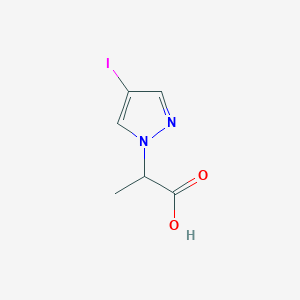

2-(4-iodo-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-iodo-1H-pyrazol-1-yl)propanoic acid is an organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and a propanoic acid group at the 2-position

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXFCAUGPKPCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-25-3 | |

| Record name | 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Attachment of the Propanoic Acid Group: The final step involves the alkylation of the pyrazole ring with a suitable propanoic acid derivative, such as 2-bromopropanoic acid, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

Substitution: 2-(4-substituted-1H-pyrazol-1-yl)propanoic acid derivatives.

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives of the pyrazole ring.

Esterification: 2-(4-iodo-1H-pyrazol-1-yl)propanoate esters.

Amidation: 2-(4-iodo-1H-pyrazol-1-yl)propanoamide derivatives.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as anti-inflammatory or anticancer agents.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The iodine atom and the carboxylic acid group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

- 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid

- 2-(4-fluoro-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties, making this compound particularly valuable for specific applications .

Biological Activity

2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₂I, with a molecular weight of approximately 292.11 g/mol. The presence of an iodine atom in the pyrazole ring is notable for enhancing the compound's reactivity and biological activity. The propanoic acid group is significant for its role in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : The compound may modulate receptor functions, influencing pathways related to tumor growth and immune responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antimicrobial properties, making them candidates for further exploration in treating infections .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, related pyrazole compounds have demonstrated significant anti-proliferative effects against various cancer cell lines .

Comparison with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | C₇H₈N₂O₂Br | Bromine substitution; potential for similar biological activity. |

| 3-(4-Chloro-1H-pyrazol-1-yl)propanoic acid | C₇H₈N₂O₂Cl | Chlorine substitution; studied for anti-inflammatory effects. |

| 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid | C₇H₈N₂O₂F | Fluorine substitution; explored for neuroprotective effects. |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its solubility and molecular weight. However, further studies are needed to evaluate its toxicity and safety profile comprehensively.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

- Antitumor Activity : A study reported that pyrazole derivatives could induce apoptosis in cancer cells, with specific compounds showing IC50 values in the low micromolar range against breast cancer cell lines .

- Enzyme Inhibition : Research has identified that certain pyrazole compounds effectively inhibit phosphodiesterases (PDE), which are crucial in regulating cellular signaling pathways related to inflammation and tumor growth .

- Antimicrobial Studies : Investigations have highlighted the antimicrobial efficacy of related compounds, with some exhibiting significant activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with iodinated diketones, followed by functionalization of the pyrazole ring. For example, refluxing precursors like 4-iodopyrazole intermediates with chloranil in xylene for 25–30 hours under inert conditions, followed by alkaline workup and recrystallization from methanol . Retrosynthetic analysis tools (e.g., AI-powered platforms) can predict feasible routes using databases like Reaxys or BKMS_METABOLIC, focusing on one-step or minimal-step pathways .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1600 cm⁻¹ (C=N/C=C pyrazole vibrations) .

- 1H NMR : Distinct signals for pyrazole protons (δ 8.1–8.4 ppm) and propanoic acid CH2/CH3 groups (δ 1.2–3.6 ppm). Splitting patterns confirm substitution patterns .

- 13C NMR : Resonances for iodinated carbons (δ ~90–100 ppm) and carboxylic acid carbonyls (δ ~170 ppm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines:

- Storage : Keep in a dry, airtight container at room temperature to prevent degradation .

- Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Xylene or toluene enhances solubility of iodinated intermediates during reflux .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate high-purity product .

Q. How do impurities like EP-specified related substances form, and how are they controlled?

- Methodological Answer : Common impurities arise from:

- Incomplete iodination : Monitor via HPLC (C18 column, acetonitrile/water mobile phase).

- Oxidative byproducts : Use LC-MS to detect hydroxylated or dehalogenated derivatives. Reference standards (e.g., EP Impurities B–N) enable quantification .

- Mitigation : Optimize reaction stoichiometry and post-synthesis quenching (e.g., sodium thiosulfate washes) .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer :

- Case Study : If NMR signals overlap (e.g., pyrazole vs. propanoic acid protons), use 2D techniques like COSY or HSQC to assign peaks unambiguously .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates between isobaric impurities (e.g., bromo vs. iodo analogs) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.